molecular formula C19H18N4O2S3 B2777680 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 477211-99-7

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2777680
CAS No.: 477211-99-7
M. Wt: 430.56
InChI Key: QYIDLEDGOLZLCV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 3,4-dihydroquinoline moiety and a thiophene acetamide group. Its design integrates heterocyclic systems known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The thiadiazole scaffold is critical for electronic and steric interactions, while the dihydroquinoline and thiophene groups enhance lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S3/c24-16(11-14-7-4-10-26-14)20-18-21-22-19(28-18)27-12-17(25)23-9-3-6-13-5-1-2-8-15(13)23/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIDLEDGOLZLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including antimicrobial properties, enzyme interactions, and cytotoxic effects.

Chemical Structure and Properties

The compound's structure features several key components:

  • Molecular Formula : C20H18N4O2S2
  • Molecular Weight : 410.51 g/mol
  • IUPAC Name : N-[5-[2-(3,4-dihydroquinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

This structure includes a thiadiazole ring and a thiophenyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with a similar 1,3,4-thiadiazole moiety have shown promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of halogen substituents in the phenyl rings often enhances this activity .
CompoundMIC (μg/mL)Target Organism
Thiadiazole Derivative A32.6E. coli
Thiadiazole Derivative B24.0S. aureus
Thiadiazole Derivative C42.0B. cereus

Cytotoxicity and Enzyme Inhibition

The compound has been evaluated for its cytotoxic effects and potential as an enzyme inhibitor:

  • Cytotoxicity : The 3,4-dihydroquinoline structure has been linked to the inhibition of p38 MAP kinase, suggesting that this compound may induce cytotoxicity in certain cancer cell lines .
  • Enzyme Interaction Studies : Preliminary studies suggest that the compound can serve as a probe for studying enzyme interactions or designing enzyme inhibitors. This capability is crucial for developing new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • Antifungal Activity : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 32 to 42 μg/mL .
  • Structure–Activity Relationship (SAR) : Research into the SAR of thiadiazole derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, introducing electron-withdrawing groups increased antifungal potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 1,3,4-thiadiazole core and acetamide/thioether substituents. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
N-(5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide 3,4-Dihydroquinoline, thiophene acetamide N/A* N/A* Hypothesized anticancer/antimicrobial N/A
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyltriazinoquinazolin-6-yl)thio]acetamide Triazinoquinazolinone, butyl group 89.4 266–270 Anticancer (in vitro)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)pyrimidoindol-2-yl]sulfanyl]acetamide Pyrimidoindole, ethyl group N/A N/A Anticancer (predicted docking affinity)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl, phenyl group 97.4 503–504 Intermediate for bicyclic heterocycles
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)thienopyrimidin-2-yl]sulfanyl]acetamide Thienopyrimidine, methyl groups N/A N/A Enzyme inhibition (acetylcholinesterase)

Structural Analysis

  • Core Modifications: Unlike simpler 1,3,4-thiadiazole derivatives (e.g., ), the target compound incorporates a 3,4-dihydroquinoline group, which may enhance π-π stacking with biological targets compared to phenyl or alkyl substituents .
  • Thioether Linkage : The thioether bridge in the target compound is analogous to derivatives in and , but the 2-oxoethyl spacer differentiates its conformational flexibility and electronic profile .

Q & A

Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Answer:
The compound’s structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C for functional group analysis), Mass Spectrometry (MS) (for molecular weight and fragmentation patterns), and Infrared (IR) spectroscopy (to identify carbonyl, thioether, and aromatic stretching vibrations). Advanced 2D NMR techniques (e.g., COSY, HSQC) resolve complex proton-carbon correlations, particularly for overlapping signals in the thiadiazole and thiophene moieties. High-resolution MS ensures accurate mass validation .

Basic: What synthetic routes are commonly employed for its preparation?

Answer:
Synthesis typically involves multi-step organic reactions :

Thiadiazole core formation via cyclization of thiosemicarbazides.

Introduction of the 3,4-dihydroquinoline moiety through nucleophilic substitution or amidation.

Thiophene-acetamide coupling using carbodiimide-based crosslinkers (e.g., EDC/HOBt).
Key reagents include thionyl chloride (for chlorination) and DMF (as a solvent for amide bond formation). Reactions are monitored via thin-layer chromatography (TLC) to track intermediates .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Cyclization steps often require reflux (80–120°C), while coupling reactions proceed at room temperature.
  • Catalyst use : Bases like sodium hydride or triethylamine accelerate nucleophilic substitutions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity products. Yield improvements (10–20%) are achievable by adjusting stoichiometry and reaction time .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR)?

Answer:
SAR studies involve:

  • Systematic substituent variation : Replace the thiophene or dihydroquinoline groups with bioisosteres (e.g., furan, indole) to assess pharmacophore requirements.
  • In vitro assays : Test analogs for kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity (MIC assays against Gram-positive/negative strains).
  • Computational modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like ATP-binding pockets or bacterial enzymes. Data is cross-validated with experimental IC₅₀ values .

Basic: What initial biological assays are suitable for evaluating pharmacological potential?

Answer:
Priority assays include:

  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial disk diffusion : Zone-of-inhibition tests against S. aureus and E. coli.
  • Anti-inflammatory activity : COX-1/COX-2 inhibition assays.
    Dose-response curves (0.1–100 µM) identify lead candidates for further optimization .

Advanced: How should researchers address discrepancies in biological activity across assay systems?

Answer:
Contradictory data may arise from:

  • Assay conditions : Varying pH, serum proteins, or incubation times. Standardize protocols (e.g., RPMI-1640 media, 5% CO₂).
  • Metabolic stability : Use liver microsomes to assess compound degradation.
  • Orthogonal assays : Confirm antimicrobial activity with time-kill kinetics alongside MIC tests. Statistical analysis (ANOVA) identifies outliers .

Advanced: What computational methods complement experimental binding studies?

Answer:

  • Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 50–100 ns trajectories (GROMACS/NAMD).
  • Free-energy calculations : MM-PBSA/GBSA quantify binding enthalpies.
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger’s Phase. Cross-reference with NMR titration data for validation .

Basic: What purification techniques are critical post-synthesis?

Answer:

  • Recrystallization : Ethanol/water mixtures purify thiadiazole intermediates.
  • Flash chromatography : Isolate acetamide derivatives using silica gel and gradient elution (hexane → ethyl acetate).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .

Advanced: How does the thiophene moiety influence electronic properties?

Answer:
The electron-rich thiophene enhances π-π stacking with aromatic residues in target proteins. Its sulfur atom participates in charge-transfer interactions, modulating redox potential. Substituent effects (e.g., methyl vs. methoxy groups) alter LogP values, impacting membrane permeability. Cyclic voltammetry (CV) quantifies oxidation potentials .

Advanced: How can degradation pathways be analyzed under varying pH?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and neutral (H₂O) conditions at 40°C.
  • HPLC-MS/MS : Detect degradation products (e.g., hydrolyzed amides, oxidized thiophenes).
  • Kinetic modeling : Calculate half-lives (t₁/₂) using first-order rate equations. Stability rankings guide formulation strategies .

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